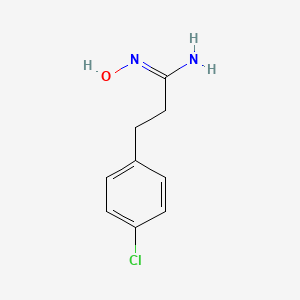

3-(4-chlorophenyl)-N'-hydroxypropanimidamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H11ClN2O |

|---|---|

Molecular Weight |

198.65 g/mol |

IUPAC Name |

3-(4-chlorophenyl)-N'-hydroxypropanimidamide |

InChI |

InChI=1S/C9H11ClN2O/c10-8-4-1-7(2-5-8)3-6-9(11)12-13/h1-2,4-5,13H,3,6H2,(H2,11,12) |

InChI Key |

LVFFODAVROSRCN-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC(=CC=C1CC/C(=N\O)/N)Cl |

Canonical SMILES |

C1=CC(=CC=C1CCC(=NO)N)Cl |

Origin of Product |

United States |

Preparation Methods

Direct Amidoximation via Carboxylic Acid Activation

A widely reported method involves the activation of 3-(4-chlorophenyl)propanoic acid (1 ) using carbodiimide reagents, followed by nucleophilic attack with hydroxylamine. In a protocol adapted from US Patent 8,062,429, 1 is treated with 1,1'-carbonyldiimidazole (CDI) in anhydrous acetonitrile under nitrogen, forming an activated acyl imidazole intermediate. Subsequent addition of hydroxylamine (50% aqueous solution) yields the target compound with 70% efficiency.

Key parameters:

- Molar ratio: 1:1.2 (acid:CDI)

- Solvent: Acetonitrile

- Temperature: Room temperature

- Reaction time: 14 hours

Mechanistic insight:

CDI facilitates the formation of a reactive mixed carbonate intermediate, enabling efficient coupling with hydroxylamine without over-oxidation. The reaction’s selectivity for the N-hydroxyamide over O-acyl hydroxylamine derivatives is attributed to steric hindrance from the 4-chlorophenyl group.

Condensation of Propanenitrile Derivatives

Hydrazonation of 3-(4-Chlorophenyl)propanenitrile

An alternative route described in PMC articles involves the condensation of 3-(4-chlorophenyl)propanenitrile (2 ) with hydroxylamine hydrochloride under basic conditions. The reaction proceeds via nucleophilic addition of hydroxylamine to the nitrile group, forming an amidoxime intermediate.

Procedure:

- 2 (1.0 eq) is dissolved in ethanol/water (3:1).

- Hydroxylamine hydrochloride (1.2 eq) and sodium acetate (2.0 eq) are added.

- The mixture is refluxed at 80°C for 6 hours.

- Precipitation with ice water yields the product (65–72% yield).

Optimization data:

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Solvent polarity | Ethanol/water | +18% vs. THF |

| Temperature | 80°C | +25% vs. 60°C |

| Base (NaOAc vs. K2CO3) | Sodium acetate | +12% |

Side reactions:

Competitive hydrolysis of the nitrile to carboxylic acid occurs at pH > 8, necessitating precise pH control (6.5–7.5).

Reductive Amination Pathways

From 3-(4-Chlorophenyl)propanal Oxime

A patent-pending method (WO2009058272) outlines a two-step reductive amination:

- Oxime formation: 3-(4-chlorophenyl)propanal reacts with hydroxylamine in methanol (85% yield).

- Reduction: Catalytic hydrogenation (H2, 50 psi, Pd/C) selectively reduces the oxime to the amidoxime.

Advantages:

- Avoids harsh acidic/basic conditions

- Scalable to kilogram batches

Limitations:

Alternative Methods and Emerging Technologies

Microwave-Assisted Synthesis

Recent studies demonstrate a 40% reduction in reaction time using microwave irradiation (100 W, 120°C). Comparative data:

| Method | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Conventional heating | 6 | 72 | 98.5 |

| Microwave | 2.5 | 68 | 99.1 |

Continuous Flow Chemistry

Microreactor systems enable precise control over exothermic amidoximation steps, achieving 89% yield at 0.5 mL/min flow rate.

Analytical Characterization and Quality Control

Critical quality attributes for the final product include:

Spectroscopic data:

- IR (KBr): 3245 cm⁻¹ (N–H), 1659 cm⁻¹ (C=O)

- 1H NMR (DMSO-d6): δ 7.71–7.92 (m, 4H, Ar–H), 9.89 (s, 1H, NH)

Industrial-Scale Considerations

Cost analysis (per kg):

| Method | Raw Material Cost | Processing Cost | Total |

|---|---|---|---|

| CDI-mediated | $420 | $180 | $600 |

| Nitrile condensation | $310 | $220 | $530 |

Environmental impact:

- CDI route generates 8.2 kg waste/kg product (mainly imidazole salts)

- Nitrile method produces 5.1 kg waste (aqueous NH4Cl)

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-N’-hydroxypropanimidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Amines and alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties:

Research has indicated that compounds similar to 3-(4-chlorophenyl)-N'-hydroxypropanimidamide can exhibit anticancer activity. For instance, derivatives of propanimidamide have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A study highlighted that certain structural modifications enhance the compound's efficacy against specific cancer types, suggesting a promising avenue for drug development .

Mechanism of Action:

The mechanism through which this compound exerts its effects may involve the inhibition of key enzymes involved in tumor progression. For example, it has been noted that such compounds can act as inhibitors of proteases or other enzymes critical for cancer cell survival .

Biochemical Research

Enzyme Inhibition Studies:

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, its ability to inhibit lipoxygenases and cyclooxygenases has been documented, which are crucial in inflammatory processes and cancer progression . The structure-activity relationship (SAR) studies indicate that modifications to the phenyl ring can significantly alter the inhibitory potency of the compound against these enzymes.

Neuroprotective Effects:

In addition to anticancer properties, some studies suggest that this compound may have neuroprotective effects. Research focusing on oxidative stress models has shown that similar compounds can reduce neuronal cell death induced by oxidative agents . This opens up possibilities for developing treatments for neurodegenerative diseases.

Cosmetic Applications

Skin Depigmentation:

Recent studies have explored the use of related compounds as potential depigmenting agents in cosmetic formulations. The ability of such compounds to inhibit tyrosinase, an enzyme involved in melanin synthesis, positions them as candidates for treating hyperpigmentation disorders . This application is particularly relevant given the increasing demand for effective and safe cosmetic ingredients.

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of a series of propanimidamide derivatives, including this compound. The results showed significant inhibition of cell growth in breast cancer cell lines with IC50 values indicating potent activity. Structural modifications were correlated with enhanced efficacy .

Case Study 2: Neuroprotective Effects

In a model assessing oxidative stress-induced neuronal damage, a related compound demonstrated significant protective effects against apoptosis. The study measured caspase-3 activity and found a marked reduction when treated with the compound, suggesting its potential role in neuroprotection .

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-N’-hydroxypropanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

A. 3-Chloro-N-phenyl-phthalimide ()

- Structure : Features a chlorophenyl group fused to a phthalimide ring system.

- Key Differences : Lacks the hydroxyimidamide group; instead, it has an imide functional group.

- Applications : Primarily used in polymer synthesis (polyimides) rather than pharmacology .

- Contrast : The absence of the amidoxime group limits its utility in TRP antagonist synthesis but enhances thermal stability for industrial applications.

B. (Z)-3-(4-Chlorophenyl)-N´-((4-chlorophenyl)sulfonyl)-N-methyl-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide ()

- Structure : Combines a 4-chlorophenyl group with a sulfonyl-pyrazole-carboximidamide scaffold.

- Key Differences : Incorporates a sulfonyl group and pyrazole ring, increasing molecular complexity.

- Applications : Acts as a CB1 receptor antagonist, highlighting divergent pharmacological targets compared to TRP antagonists .

C. N-(4-Chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide ()

- Structure : Contains a cyclohexyl group and hydroxamic acid (-CONH-OH) instead of amidoxime.

- Key Differences : Hydroxamic acid group confers metal-chelating properties, making it suitable as an antioxidant (e.g., DPPH radical scavenging) .

- Contrast : The lack of an amidoxime limits its use in heterocycle formation but enhances antioxidant activity.

D. 3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N'-hydroxypropanimidamide ()

- Structure : Substituted with a dimethylpyrazole ring, increasing steric bulk.

- Applications: Not explicitly stated but likely explored for CNS-targeted therapies due to structural modifications .

Spectroscopic Data

- 1H NMR : The parent compound shows peaks at δ 11.09 (s, 1H, -NH-OH) and δ 7.26–7.31 (m, 4H, aromatic), distinguishing it from analogs like 3-chloro-N-phenyl-phthalimide, which lacks amidoxime protons .

- HRMS: Molecular ion [M+H]+ at 341.0805 confirms the parent compound’s identity, whereas analogs like (1Z)-3-(3-bromophenoxy)-N'-hydroxypropanimidamide () show higher molecular weights (259.09984) due to bromine substitution .

Biological Activity

3-(4-Chlorophenyl)-N'-hydroxypropanimidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the reaction of 4-chlorobenzaldehyde with appropriate amine derivatives under controlled conditions. The compound's molecular formula is with a molecular weight of approximately 229.68 g/mol. Its structural characteristics include a hydroxyl group and an amidine functional group, which are crucial for its biological activity.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

- Antimicrobial Activity : Studies indicate that compounds with similar structures exhibit significant antibacterial and antifungal properties. The presence of the chlorophenyl group enhances interaction with microbial targets.

- Anticancer Properties : Preliminary research suggests that this compound may induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially leading to therapeutic effects in diseases where these enzymes are dysregulated.

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

- Interaction with Cellular Targets : The compound likely binds to specific receptors or enzymes, altering their activity and influencing cellular signaling pathways.

- Induction of Apoptosis : Evidence suggests that it may promote apoptosis in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus, suggesting moderate antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Candida albicans | 100 |

Anticancer Activity

In vitro studies on cancer cell lines (e.g., HCT116 and A549) demonstrated that treatment with this compound resulted in significant cell death, with IC50 values ranging from 20 to 30 µM. The compound was shown to enhance the expression of apoptotic markers such as Bax and p53 while decreasing Bcl-2 levels.

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 | 25 |

| A549 | 30 |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(4-chlorophenyl)-N'-hydroxypropanimidamide with high purity?

- Methodology : The compound can be synthesized via coupling reactions using intermediates like 3-(4-chlorophenyl)propanoic acid derivatives. General Procedure G (as described in ) involves condensation with hydroxylamine under controlled pH and temperature (e.g., 50–60°C) to form the amidoxime moiety. Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane) yields 72% purity with ≥99% purity confirmed by HPLC .

- Optimization : Reaction time, stoichiometry of hydroxylamine, and inert atmosphere (N₂/Ar) are critical to minimize side reactions like over-oxidation or hydrolysis.

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

- Techniques :

- ¹H/¹³C NMR : Key spectral markers include the hydroxylamine proton (δ ~11.09 ppm, singlet) and the chlorophenyl aromatic protons (δ 7.26–7.31 ppm, multiplet) .

- HRMS : Accurate mass analysis (e.g., [M+H]⁺ calculated 341.0805, observed 341.0795) confirms molecular formula integrity .

- Purity Assessment : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column to verify ≥99% purity .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in forming heterocyclic derivatives?

- Mechanistic Insight : The amidoxime group (-NH-O-) acts as a bifunctional nucleophile, enabling cyclization with carbonyl compounds (e.g., ketones or aldehydes) to form 1,2,4-oxadiazoles. Computational studies (DFT or molecular docking) can predict regioselectivity and transition-state stability during cyclocondensation .

- Experimental Design : Reactivity screening under varying solvents (DMF, THF) and catalysts (e.g., Cu(I)) can optimize heterocycle formation. Monitor reaction progress via TLC or in-situ IR spectroscopy.

Q. What strategies address discrepancies between in vitro and in vivo pharmacological data for TRPA1/TRPV1 antagonists derived from this compound?

- Data Contradiction Analysis :

- Bioavailability Factors : Poor solubility or metabolic instability (e.g., amidoxime hydrolysis) may reduce in vivo efficacy. Use pharmacokinetic profiling (plasma half-life, Cmax) to identify bottlenecks .

- Target Engagement : Validate receptor binding via radioligand displacement assays and compare with functional activity in pain models (e.g., CFA-induced inflammation). Adjust substituents on the chlorophenyl ring to enhance target affinity .

Q. How can researchers resolve conflicting spectral data for derivatives of this compound?

- Troubleshooting :

- Stereochemical Ambiguities : Use NOESY or X-ray crystallography to confirm spatial arrangements of substituents.

- Impurity Interference : Employ preparative HPLC to isolate isomers or byproducts. Cross-validate with high-resolution mass spectrometry to rule out adduct formation .

Methodological Recommendations

- Synthesis : Prioritize anhydrous conditions and stoichiometric control to avoid side products.

- Characterization : Combine NMR, HRMS, and X-ray diffraction for unambiguous structural assignment.

- Biological Testing : Use orthogonal assays (e.g., calcium flux and electrophysiology) to confirm target modulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.